molecular formula C34H40N4O7S B11978829 diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate

diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11978829
M. Wt: 648.8 g/mol
InChI Key: JFUFFRXDUOBQGG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the morpholinylsulfonyl and phenyl groups. The final step involves the formation of the pyridinedicarboxylate moiety. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H40N4O7S/c1-21(2)44-33(39)29-23(5)35-24(6)30(34(40)45-22(3)4)31(29)28-20-38(26-10-8-7-9-11-26)36-32(28)25-12-14-27(15-13-25)46(41,42)37-16-18-43-19-17-37/h7-15,20-22,31,35H,16-19H2,1-6H3

InChI Key

JFUFFRXDUOBQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OC(C)C

Origin of Product

United States

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